Guanidine nitrate

Descripción

Nomenclature and Chemical Identity of Guanidinium (B1211019) Nitrate (B79036)

The precise naming and identification of chemical compounds are fundamental to scientific communication and research. Guanidine (B92328) nitrate is cataloged and referred to through a variety of systematic and common names, as well as unique database identifiers.

According to the International Union of Pure and Applied Chemistry (IUPAC), the correct and systematic name for this compound is guanidinium nitrate . wikipedia.org This name accurately reflects the ionic nature of the compound, which consists of the guanidinium cation ([C(NH₂)₃]⁺) and the nitrate anion (NO₃⁻). Other IUPAC-recognized names include "guanidine;nitric acid". thermofisher.comfishersci.cathermofisher.comt3db.ca

Despite the formal IUPAC designation, the term guanidine nitrate is widely and colloquially used in industrial and academic literature. wikipedia.org Other common names and synonyms include guanidine mononitrate, carbamidine nitrate, and iminourea nitrate. chemicalbook.comjaydinesh.com

For unambiguous identification in scientific databases and literature, a set of unique identifiers is assigned to this compound. These identifiers facilitate precise data retrieval and cross-referencing across various chemical and biological databases.

| Identifier Type | Identifier | Database/Authority |

| CAS Registry Number | 506-93-4 | Chemical Abstracts Service |

| PubChem CID | 10481 | PubChem |

| EC Number | 208-060-1 | European Chemicals Agency (ECHA) |

| UNII | B542239A4E | FDA Global Substance Registration System (GSRS) |

| UN Number | 1467 | United Nations |

| InChI Key | CNUNWZZSUJPAHX-UHFFFAOYSA-N | IUPAC International Chemical Identifier |

| DSSTox Substance ID | DTXSID3027164 | EPA DSSTox |

| ChemSpider ID | 10049 | Royal Society of Chemistry |

| Data sourced from multiple references. wikipedia.orgnist.govchemspider.comnih.gov |

There is no UniProt ID for this compound as UniProt is a database for protein sequences and functional information.

Historical Context and Evolution of Research on this compound

The scientific journey of this compound, from its initial synthesis to its large-scale industrial production, reflects the advancements in chemical engineering and technology over more than a century.

The first documented synthesis of a related compound, nitroguanidine (B56551), from this compound dates back to 1877 by Jousselin, who initially misidentified the product. alpenfalke.com This early work, however, laid the groundwork for future investigations. In 1891, Pellizzari and Franchimont correctly identified nitroguanidine, which is synthesized from this compound, establishing a foundational understanding of its chemistry. alpenfalke.comat.ua The following year, Thiele further advanced the preparation methods. alpenfalke.comat.ua An early method for preparing this compound involved the reaction of dicyandiamide (B1669379) with ammonium (B1175870) nitrate. orgsyn.org In 1907, a German patent was granted to Celso Ulpiani for a process reacting dicyanamide (B8802431) with a strong acid to produce guanidinium nitrate. acs.org

The industrial production of this compound has evolved significantly to improve yield, safety, and efficiency. Initially, methods involved the reaction of dicyandiamide or its calcium salt with ammonium nitrate. wikipedia.org One of the earliest industrial processes involved heating dicyandiamide and ammonium nitrate. orgsyn.org

Several methods have been developed and refined over the years:

Dicyandiamide and Ammonium Nitrate Method: This common industrial method involves the reaction of dicyandiamide with ammonium nitrate. wikipedia.orgchemicalbook.com The process typically involves heating an intimate mixture of the two reactants. orgsyn.org

Calcium Cyanamide (B42294) Method: Another established route involves heating calcium cyanamide with ammonium nitrate. orgsyn.orgcdnsciencepub.comgoogle.com Variations of this process include reacting calcium cyanamide with nitric acid. chemicalbook.com

Urea (B33335) and Ammonium Nitrate Method: A more modern and economically attractive approach is the reaction of molten urea with molten ammonium nitrate, often in the presence of a silica (B1680970) catalyst. guidechem.combowasag.comyoutube.comwikipedia.org This method is considered one of the most up-to-date processes. bowasag.com

Continuous Production Processes: To enhance safety and automation, continuous production processes have been developed. One such process involves reacting liquid ammonia (B1221849) and dilute nitric acid to form ammonium nitrate in situ, which then reacts with dicyandiamide in a tubular reactor. google.com This avoids the hazardous storage and transportation of solid ammonium nitrate. google.com

These advancements have transformed the synthesis of this compound from a laboratory-scale procedure to a large-scale, continuous industrial operation. at.uagoogle.com

Shifting Research Paradigms and Applications

The study of this compound has transitioned from primarily focusing on its synthesis and basic properties to a more nuanced exploration of its applications and fundamental chemical behavior. Initially recognized for its energetic properties, research has expanded to encompass its role as a versatile precursor in various chemical syntheses and its utility in advanced materials. acs.org This shift is driven by the increasing demand for high-performance, safer energetic materials and the need for efficient and environmentally benign synthetic routes in the chemical industry. ontosight.aiarxiv.org The development of sophisticated analytical and computational tools has further enabled researchers to investigate its properties and reaction mechanisms with unprecedented detail, opening new avenues for its application. arxiv.org

Significance of this compound in Contemporary Chemical Science

This compound holds a significant position in modern chemical science due to its diverse applications, ranging from high-energy materials to the synthesis of pharmaceuticals.

This compound is a key component in the field of energetic materials. nih.govontosight.ai It is recognized for its high nitrogen content and its ability to produce a large volume of gas upon decomposition, making it a valuable ingredient in propellants and gas-generating compositions. ontosight.aiwikipedia.org Research in this area focuses on its use as a fuel in solid rocket propellants and as a gas generant in automotive airbag systems. nih.govriverlandtrading.com Its decomposition characteristics, which result in a relatively low flame temperature and the formation of non-toxic gases, make it an attractive alternative to other energetic materials. wikipedia.org Furthermore, it serves as a precursor for the synthesis of other high-energy compounds like nitroguanidine. wikipedia.orgresearchgate.net

In the realm of organic and pharmaceutical chemistry, this compound serves as a crucial building block for the synthesis of a variety of compounds. riverlandtrading.comjigschemical.in It is a key raw material in the production of sulfanilamide (B372717) drugs and other pharmaceutical intermediates. jigschemical.ingoogle.com Its utility extends to the synthesis of various guanidine derivatives, which are of interest for their potential biological activities. ontosight.airiverlandtrading.com The reactivity of the guanidine group allows for its incorporation into diverse molecular frameworks, making it a versatile tool for synthetic chemists. cdnsciencepub.comraco.cat

This compound is a well-established component in gas generation systems, most notably in automotive airbags. wikipedia.orgriverlandtrading.com Its decomposition reaction produces a large volume of nitrogen gas, which is essential for the rapid inflation of the airbag. wikipedia.orgjes.or.jp The combustion of this compound-based propellants is characterized by a low heat of combustion, which is advantageous for use with plastic airbag materials. jes.or.jp Researchers continue to investigate its combustion mechanism to optimize its performance in these systems, aiming for cleaner exhaust gases and lower combustion temperatures. jes.or.jpjes.or.jp

Overview of Advanced Research Methodologies Applied to this compound Studies

The study of this compound has been significantly advanced by the application of sophisticated computational techniques.

Quantum chemistry calculations, particularly Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and ab initio methods, have become indispensable tools for investigating the properties and reactivity of this compound at the molecular level. researchgate.netasianpubs.orgasianpubs.org These methods allow for the detailed analysis of its electronic structure, molecular orbitals, and charge distribution. researchgate.netasianpubs.org

Researchers have employed DFT to study the optimized molecular geometry and vibrational frequencies of this compound. researchgate.netasianpubs.org Frontier Molecular Orbital (FMO) analysis using DFT has provided insights into the electron delocalization and charge transfer within the molecule. researchgate.netasianpubs.org TD-DFT calculations have been used to investigate its optical properties. researchgate.netasianpubs.org

Furthermore, ab initio computations have been crucial in elucidating the complex thermal decomposition pathways of this compound. researchgate.netjes.or.jp These calculations have helped to identify key intermediates and transition states in the decomposition process, providing a deeper understanding of the reaction mechanisms that are difficult to probe experimentally. jes.or.jpresearchgate.net For instance, studies have shown that the decomposition is likely initiated in the gas phase through isomerization and proton transfer, leading to the formation of guanidine and nitric acid. researchgate.net

Table 1: Investigated Properties of this compound using Quantum Chemistry Methods

| Property Investigated | Computational Method Employed | Key Findings |

|---|---|---|

| Molecular Geometry & Vibrational Frequencies | DFT (B3LYP/6-311++G(d,p)) | Optimized molecular geometry and computed vibrational spectra show good agreement with experimental data. researchgate.netasianpubs.org |

| Electronic Properties & Charge Distribution | DFT (Mulliken Population Analysis) | Analysis of Mulliken charges provides insights into the charge distribution within the guanidinium and nitrate ions. researchgate.netasianpubs.org |

| Electron Delocalization & Charge Transfer | Frontier Molecular Orbital (FMO) Analysis | The low energy gap between HOMO and LUMO indicates significant electron delocalization and intramolecular charge transfer. researchgate.netasianpubs.org |

| Optical Properties | Time-Dependent DFT (TD-DFT) | Calculations of hyperpolarizability suggest that this compound possesses good nonlinear optical (NLO) properties. researchgate.netasianpubs.org |

| Thermal Decomposition Pathways | Ab initio Computations | Elucidation of multi-step decomposition mechanisms, including isomerization and formation of key intermediates like guanidine and nitric acid. researchgate.netjes.or.jp |

| Combustion Mechanism | Detailed Chemical Kinetics Modeling (based on quantum chemical calculations) | Identification of key reactions and species involved in the gas-phase combustion of this compound. jes.or.jpjes.or.jp |

Spectroscopic Techniques (e.g., FTIR, MS, UV-Vis)

Spectroscopic methods are fundamental in identifying the structural features of this compound and analyzing the products of its decomposition.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups within this compound and to detect gaseous species evolved during its thermal decomposition. researchgate.netresearchgate.net The infrared spectrum of this compound exhibits several prominent absorption bands. dtic.mil A strong band associated with the nitrate ion (NO₃⁻) is typically observed around 1384 cm⁻¹. dtic.mil Studies combining thermal analysis with FTIR (TG-FTIR) have been instrumental in identifying the decomposition products. Evolved gas analysis of pure this compound shows characteristic peaks for ammonia (NH₃), nitrous oxide (N₂O), carbon dioxide (CO₂), and nitrogen dioxide (NO₂). core.ac.uk In some experiments, water (H₂O) has also been detected as a major evolved gas. researchgate.netresearchgate.net

| Wavenumber (cm-1) | Assignment | Reference |

|---|---|---|

| ~3409 | NH3+ asymmetric stretching (in a glycine (B1666218) this compound crystal) | iosrjournals.org |

| ~3202 | NH3+ asymmetric stretching (in a glycine this compound crystal) | iosrjournals.org |

| ~1384 | Nitrate ion (NO3-) | dtic.mil |

| ~825 | Nitrate ion (NO3-) | dtic.mil |

Mass Spectrometry (MS)

Mass spectrometry, especially when coupled with thermogravimetry (TG-MS), provides detailed insight into the gaseous products of this compound decomposition. researchgate.netjes.or.jp This technique allows for the evaluation of evolved gases on an accurate mass basis. nii.ac.jpresearchgate.net Research has shown that the primary gases evolved during the thermal decomposition of this compound are ammonia (NH₃), nitrous oxide (N₂O), nitrogen dioxide (NO₂), and carbon dioxide (CO₂). researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) has been used to successfully distinguish between species with similar mass-to-charge ratios, such as CO₂ and N₂O. nii.ac.jpresearchgate.net

| Mass-to-Charge Ratio (m/z) | Detected Species/Ion | Reference |

|---|---|---|

| 17 | NH3+ | researchgate.net |

| 18 | H2O+ | nii.ac.jp |

| 28 | N2+ or CO+ | researchgate.net |

| 30 | NO+ | nii.ac.jp |

| 44 | N2O+ or CO2+ | researchgate.netnii.ac.jp |

| 46 | NO2+ | nii.ac.jp |

UV-Vis Spectroscopy

UV-Vis spectroscopy is another analytical tool used in the study of this compound, often to analyze its solutions or degradation products. In studies of mixtures containing this compound, a peak observed around 300 nm is attributed to the nitrate ion. jes.or.jp For quantitative analysis in high-performance thin-layer chromatography (HPTLC), UV detection for this compound is performed at 210 nm. researchgate.net Research on related semi-organic crystals, such as glycine this compound, shows excellent transmission throughout the visible region, with a UV cut-off wavelength found at 203 nm. iosrjournals.org

| Wavelength (nm) | Observation | Reference |

|---|---|---|

| 203 | UV cut-off wavelength for Glycine this compound crystal | iosrjournals.org |

| 210 | Wavelength for UV detection in HPTLC analysis | researchgate.net |

| ~300 | Absorption peak attributed to nitrate ion in aqueous mixtures | jes.or.jp |

| Visible Region | High transparency for related crystals | iosrjournals.org |

Thermal Analysis Methods (e.g., DSC, TG)

Thermal analysis techniques are crucial for determining the stability, decomposition kinetics, and energetic properties of this compound.

Differential Scanning Calorimetry (DSC)

DSC studies reveal the thermal transitions of this compound. The decomposition of this compound is complex, with some studies showing at least two overlapped exothermic peaks in dynamic DSC curves. researchgate.nettandfonline.com Isothermal DSC experiments conducted between 305–320°C indicate that the decomposition can be resolved into a combination of three distinct peaks. tandfonline.com The decomposition process involves significant heat release. uri.edu When this compound is mixed with other compounds like basic copper nitrate, the onset decomposition temperature of the mixture is lower than that of the individual components. tandfonline.com For pure this compound, the decomposition is exothermic. uri.edu

| Temperature Range (°C) | Event | Heating Condition | Reference |

|---|---|---|---|

| 214–216 | Melting Point | Not specified | guidechem.com |

| 305–320 | Isothermal Decomposition (three peaks observed) | Isothermal | tandfonline.com |

| ~290 | Onset Temperature (in sealed cell) | Not specified | researchgate.net |

| Not specified | Exothermic Decomposition | Dynamic heating | researchgate.neturi.edu |

Thermogravimetric Analysis (TG)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For this compound, TG curves typically show a single-step, significant weight loss event in the temperature range of 450–700 K (177–427 °C). guidechem.com The extrapolated onset temperature for this primary decomposition stage is reported as 580.28 K (307.13 °C). guidechem.combuct.edu.cn Combined TG-FTIR-MS experiments reveal a two-stage decomposition process up to 500 °C. researchgate.netresearchgate.net The first stage is rapid, occurring between 260 to 336 °C with a 75% mass loss, while the second stage is slower, with an additional 10% mass loss, leaving about 15% residue at 500 °C. researchgate.net

| Temperature Range (°C) | Mass Loss (%) | Associated Event | Reference |

|---|---|---|---|

| 260–336 | ~75% | First stage of decomposition | researchgate.net |

| >336–500 | ~10% | Second, slower stage of decomposition | researchgate.net |

| 177–427 | ~85% (Total) | Single-step weight loss event | guidechem.com |

Structure

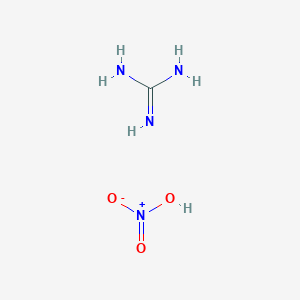

2D Structure

Propiedades

IUPAC Name |

guanidine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.HNO3/c2*2-1(3)4/h(H5,2,3,4);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUNWZZSUJPAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3.HNO3, Array, C(NH2)3NO3, CH6N4O3 | |

| Record name | GUANIDINE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GUANIDINE NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | guanidine nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Guanidine_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-00-8 (Parent) | |

| Record name | Guanidine, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052470254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3027164 | |

| Record name | Guanidine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Guanidine nitrate appears as a white crystalline solid. Soluble in water. Takes some effort to ignite but once ignited it burns with increasing vigor as the fire progresses. If contaminated with combustible materials it accelerates their burning. Prolonged exposure to fire or heat may result in an explosion. Produces toxic oxides of nitrogen during combustion., Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid, White solid; [Hawley] White crystalline powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS. | |

| Record name | GUANIDINE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Guanidine, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GUANIDINE NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at boiling point | |

| Record name | GUANIDINE, MONONITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in 10 parts water; sol in alcohol, SLIGHTLY SOL IN ACETONE, Solubility in water, g/100ml at 20 °C: 16 | |

| Record name | GUANIDINE, MONONITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GUANIDINE NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.436 g/cm³ | |

| Record name | GUANIDINE NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystalline powder | |

CAS No. |

506-93-4; 52470-25-4, 506-93-4, 52470-25-4 | |

| Record name | GUANIDINE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Guanidine nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052470254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidinium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B542239A4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANIDINE, MONONITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GUANIDINE NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

214 °C, 217 °C | |

| Record name | GUANIDINE, MONONITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GUANIDINE NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Advanced Manufacturing Methodologies of Guanidine Nitrate

Established Synthetic Routes and Reaction Mechanisms

The industrial production of guanidine (B92328) nitrate (B79036) relies on two principal synthetic pathways: the reaction of cyanamide (B42294) with ammonium (B1175870) nitrate and the reaction of dicyandiamide (B1669379) with ammonium salts. These methods are favored for their efficiency and scalability.

Cyanamide Method with Ammonium Nitrate

The synthesis of guanidine nitrate from cyanamide and ammonium nitrate proceeds through a condensation reaction. guidechem.com In one variation of this process, a fused mixture of ammonium nitrate and urea (B33335) is prepared, into which a cyanamide salt is added. google.comat.ua The urea acts as a flux, depressing the melting point of the mixture and allowing the reaction to proceed at lower temperatures under anhydrous conditions. google.com This technique helps to minimize the formation of by-products that can occur when water is present. google.com The reaction melt is maintained at a controlled temperature to facilitate the condensation process, leading to the formation of this compound. at.ua

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while ensuring operational safety. Key variables include temperature, pressure, and the use of additives like urea.

The fusion of ammonium nitrate with a cyanamide salt is conducted under substantially anhydrous conditions. The addition of urea, typically between 15% and 45% by weight of the ammonium nitrate, creates a reaction mixture that remains liquid at temperatures below 120°C. google.com The reaction is generally carried out at atmospheric pressure, which avoids the need for specialized high-pressure vessels. Controlling the temperature is critical; the reaction is typically maintained between 110°C and 135°C. google.com This moderate temperature range minimizes the decomposition of urea and the formation of unwanted by-products like dicyandiamide, which requires higher temperatures (around 160°C) to convert to this compound. google.com

Table 1: Optimized Parameters for this compound Synthesis via the Cyanamide Method

| Parameter | Optimized Value/Condition | Rationale |

|---|---|---|

| Temperature | 110°C - 135°C google.com | Prevents urea decomposition and formation of by-products like dicyandiamide. google.com |

| Pressure | Atmospheric | Eliminates the need for high-pressure equipment. |

| Urea Content | 15% - 45% by weight of ammonium nitrate google.com | Acts as a flux to lower the fusion temperature of the mixture. google.com |

| Reaction Time | Approximately two hours at.ua | Ensures completion of the reaction after the addition of the cyanamide salt. at.ua |

| Conditions | Substantially anhydrous google.com | Minimizes the formation of hydrolytic by-products. google.com |

Dicyandiamide and Ammonium Salt Reactions

This synthesis is typically performed by heating an intimate mixture of dicyandiamide and ammonium nitrate. orgsyn.orgprepchem.com The process can be conducted in a batch-wise manner, where the reactants are added to a reaction kettle in several portions to control the reaction rate and temperature. google.com

In the context of guanidine salt preparation, the hydrolysis of dicyandiamide is a known reaction pathway, though it represents a different route than the direct fusion with ammonium salts. When dicyandiamide is hydrolyzed, typically with acids or water at high temperatures, it first forms guanylurea (B105422). google.comsciencemadness.org In a subsequent step, the guanylurea is split by the hydrolytic agent to yield one molecule of guanidine, along with ammonia (B1221849) and carbon dioxide. google.com This hydrolytic process results in only one molecule of guanidine from one molecule of dicyandiamide. google.com While this pathway is understood, the more direct and higher-yielding method involves the fusion with ammonium salts, which avoids the multi-step hydrolysis and improves atom economy. orgsyn.orggoogle.com

The reaction between dicyandiamide and ammonium salts is understood to proceed through the formation of a biguanide (B1667054) intermediate. cdnsciencepub.comsciencemadness.org When dicyandiamide is heated with ammonium nitrate, biguanide mononitrate is formed as a transient product. orgsyn.orgsciencemadness.org This intermediate is strongly basic and tends to react with the unreacted ammonium nitrate, which is evidenced by the liberation of ammonia during the reaction. orgsyn.org As the reaction progresses with prolonged heating and increased temperature (approaching 160-180°C), the biguanide intermediate is converted into the final this compound product. sciencemadness.org Using an excess of the ammonium salt helps to drive the reaction towards the formation of the guanidine salt. orgsyn.orgsciencemadness.org

Table 2: Reaction Stages in Dicyandiamide and Ammonium Nitrate Method

| Stage | Description | Key Species | Temperature |

|---|---|---|---|

| 1. Initial Reaction | Dicyandiamide and ammonium nitrate are mixed and heated. google.com | Dicyandiamide, Ammonium Nitrate | 130°C - 140°C google.com |

| 2. Intermediate Formation | A biguanide intermediate (biguanide mononitrate) is formed. orgsyn.orgcdnsciencepub.comsciencemadness.org | Biguanide mononitrate | ~120°C - 130°C sciencemadness.org |

| 3. Final Conversion | The intermediate reacts further to form the final product. google.comsciencemadness.org | this compound | 145°C - 220°C google.com |

A specific industrial process involves adding a mixture of dicyandiamide and ammonium nitrate in 5-10 batches into a reactor, controlling the initial reaction temperature between 130-140°C. After all reactants are added, the temperature is raised to 145-155°C for 30-60 minutes, and finally to 210-220°C to complete the reaction, achieving molar yields greater than 96%. google.com

Calcium Cyanamide Methods

A long-standing method for producing this compound involves the reaction of calcium cyanamide with ammonium nitrate. This process can be carried out under different conditions, including anhydrous fusion, aqueous solutions, and with the addition of urea to facilitate the reaction.

Historically, this reaction was performed by fusing an anhydrous mixture of the reactants. However, this required high temperatures to melt the ammonium nitrate, posing significant hazards due to the explosive nature of ammonium nitrate mixtures with carbonaceous materials. google.com To mitigate this, a "wet fusion" process was developed, where water was added to lower the melting point of ammonium nitrate to around 100-125°C. google.com A significant drawback of using water is the formation of by-products like dicyandiamide and melamine (B1676169). google.com To convert the dicyandiamide by-product to this compound, temperatures of at least 160°C are necessary, which in turn requires high-pressure equipment. google.com

To circumvent the issues associated with both anhydrous and wet fusion methods, the use of urea as a flux has been implemented. Urea, when mixed with ammonium nitrate, creates a eutectic mixture with a lower melting point, allowing the reaction to proceed at temperatures below 120°C under substantially anhydrous conditions. google.com This approach avoids the need for high-pressure apparatus and minimizes the formation of undesirable by-products. google.comat.ua In a typical procedure, a mixture of ammonium nitrate and 15-45% urea by weight is heated to between 110°C and 135°C. google.com Calcium cyanamide is then added to this molten mixture to form this compound. google.com

The reaction of amine nitrates with calcium cyanamide in aqueous solutions has also been explored for the synthesis of substituted guanidine nitrates. cdnsciencepub.com This method has been shown to produce yields ranging from 35% to 41%. cdnsciencepub.com Adding urea to the dry mixture of calcium cyanamide and amine nitrates was also investigated, resulting in yields of about 40%. cdnsciencepub.com

Guanidine Thiocyanate (B1210189) Conversion

This compound can also be produced from guanidine thiocyanate. A traditional route involves the thermal conversion of ammonium thiocyanate to guanidine thiocyanate. cdnsciencepub.com This guanidine thiocyanate is then reacted with a nitrate source. One method involves the double decomposition of guanidine thiocyanate with ammonium nitrate, which forms the sparingly soluble this compound and ammonium thiocyanate. cdnsciencepub.com However, the recovery of ammonium thiocyanate is not quantitative, and the product can be contaminated with nitrate ions, which can interfere with subsequent reactions if the ammonium thiocyanate is recycled. cdnsciencepub.com

Another approach is the direct reaction of guanidine thiocyanate with nitric acid. orgsyn.org Alternatively, the thiocyanate can be converted to guanidine sulfate, which is then treated with calcium nitrate to yield this compound. orgsyn.org A notable issue with preparing nitroguanidine (B56551) (a downstream product) from guanidine thiocyanate is the retention of sulfur compounds in the final product. orgsyn.orgacs.org

A more direct, one-stage reaction involves heating ammonium thiocyanate and ammonium nitrate in a solution of anhydrous ammonia at temperatures between 120°C and 210°C. google.com This process is believed to follow the equation: NH₄SCN + NH₄NO₃ + NH₃ → CH₅N₃·HNO₃ + H₂S + NH₃ google.com

This method offers the potential for improved yields compared to the two-step process. google.com The reaction is carried out in an enclosed vessel, and upon completion, the this compound is recovered by crystallization. google.com

Novel and Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical manufacturing. This has led to research into novel catalysts, solvent minimization, and the application of continuous flow technology for the synthesis of this compound.

Catalyst Development and Mechanistic Studies

The synthesis of this compound from urea and ammonium nitrate can be effectively catalyzed by silica-based materials. guidechem.comgoogle.comijcrt.org This process typically involves heating a molten mixture of urea and ammonium nitrate in the presence of a silica (B1680970) catalyst at temperatures ranging from 175°C to 225°C. guidechem.comgoogle.com The use of a catalyst allows the reaction to proceed efficiently, and in some process designs, the catalyst is retained in the reactor for repeated use. guidechem.com

Research has shown that the molar ratio of reactants and the catalyst loading are important parameters. For instance, a continuous process has been described where a mixture of urea, ammonium nitrate, and a silica gel catalyst is passed through a series of reactors. google.comgoogleapis.com In one example, the molar ratio of urea to ammonium nitrate was 1:1, and the reaction was carried out at 178-180°C, yielding a product stream containing approximately 35% this compound. googleapis.com

Catalyst poisoning can be a significant issue in industrial-scale production. Studies have identified phosphates and borates in commercial-grade ammonium nitrate as potential catalyst poisons. dtic.mil

Recent developments in catalysis for related nitrogen-containing compounds include the use of copper-based nanocatalysts (Cu/Cu₂O) for the synthesis of diphenylamines from this compound and aryl halides. sci-hub.se While not a direct synthesis of this compound, this demonstrates the ongoing development of novel catalysts for reactions involving guanidine derivatives.

Solvent Minimization and Green Chemistry Principles

Green chemistry principles, which aim to reduce waste and the use of hazardous substances, are increasingly being applied to the synthesis of nitrates. decachem.comimist.ma In the context of this compound synthesis, this often involves minimizing or eliminating the use of traditional organic solvents.

The urea-ammonium nitrate melt synthesis is an example of a solvent-free reaction, which aligns with green chemistry principles. guidechem.comgoogle.com By conducting the reaction in a molten state, the need for a solvent to dissolve the reactants is eliminated.

The development of synthesis routes that use less hazardous starting materials and generate more benign by-products is a central goal of green chemistry. guidechem.com The synthesis from urea and ammonium nitrate, which primarily produces ammonia as a by-product that can be recovered, is generally considered more environmentally friendly than methods that may use more hazardous reagents or produce more difficult-to-handle waste streams. guidechem.com

Continuous Flow Reactor Applications

Continuous flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, better process control, and enhanced safety, particularly for reactions that are exothermic or involve potentially explosive materials. guidechem.commdpi.com

The synthesis of this compound from urea and ammonium nitrate has been successfully implemented in continuous flow systems. google.comgoogleapis.com One design involves a series of horizontal, tubular reactors through which the molten reaction mass flows. google.com Fresh urea can be added at various points along the reactor system to maintain the desired reactant concentrations. google.com Another configuration uses heated conveyor belts to move the reaction mass. google.com

Tubular reactors packed with a silica catalyst have also been studied. dtic.mil Mathematical models have been developed to predict the behavior of these packed-bed reactors, aiding in process optimization. dtic.mil A pilot plant with a nominal capacity of 50 lb of this compound per hour has been constructed based on these principles. dtic.mil Industrial-scale production using continuous flow reactors can achieve throughputs of 10–15 kg/h of this compound.

The use of microchannel reactors has also been explored for the synthesis of nitroguanidine from this compound, demonstrating the potential of microreactor technology for related processes. google.com These reactors offer very short reaction times and high yields, along with reduced environmental pollution. google.com

Purification and Isolation Techniques

After synthesis, this compound must be separated from by-products and unreacted starting materials. The most common method for purification is crystallization from an aqueous solution. orgsyn.orggoogleapis.com

In the calcium cyanamide method, after the reaction, the mixture is typically diluted with water. at.ua Insoluble components, such as calcium carbonate (formed by treating the solution with ammonium carbonate or carbon dioxide to remove calcium ions) and any carbonaceous matter, are removed by filtration. at.uagoogleapis.com The hot filtrate is then cooled to crystallize the this compound. at.uaorgsyn.org A second crop of crystals can often be obtained by concentrating the mother liquor. orgsyn.org The crude product can be further purified by recrystallization from water. orgsyn.org A saturated aqueous solution at 15°C contains about 10% this compound. orgsyn.org

In processes starting from dicyandiamide and ammonium nitrate, the reaction product is extracted with water. orgsyn.org The hot solution is filtered to remove insoluble by-products like ammeline (B29363) and ammelide. orgsyn.org Upon cooling, the this compound crystallizes. orgsyn.org The filtrate will still contain some ammonium nitrate, which can be separated due to its higher solubility in the mother liquor. orgsyn.org

For the urea-ammonium nitrate synthesis, the hot molten product is dissolved in mother liquor from a previous batch or water. nih.gov The solution is filtered to remove any solid impurities and then cooled in a crystallizer. nih.gov The crystallized this compound is then separated by centrifugation, dried, and stored. nih.gov In continuous processes, the separation can be performed by centrifugal separation at an elevated temperature (e.g., 60°C) to isolate the this compound from the aqueous mother liquor containing unreacted urea and ammonium nitrate, which can then be recycled. googleapis.com

The purity of the final product is crucial for its applications. For instance, this compound used in the production of nitroguanidine for propellants must be free of sulfur compounds, which can impair the stability of the final product. acs.org

| Reactants | Reaction Conditions | Key Features | Yield |

| Calcium Cyanamide, Ammonium Nitrate | Anhydrous fusion | High temperatures, hazardous | Not specified |

| Calcium Cyanamide, Ammonium Nitrate, Water | "Wet fusion" at ~100-125°C | Lower temperature, but by-product formation | Not specified |

| Calcium Cyanamide, Ammonium Nitrate, Urea | Anhydrous fusion at 110-135°C | Avoids high pressure, minimizes by-products | ~40% (with amine nitrates) cdnsciencepub.com |

| Guanidine Thiocyanate, Ammonium Nitrate | Double decomposition in solution | Simple, but incomplete recovery of thiocyanate | Not specified |

| Ammonium Thiocyanate, Ammonium Nitrate, Ammonia | 120-210°C in enclosed vessel | One-stage process, improved theoretical yield | Not specified |

| Urea, Ammonium Nitrate | Molten state with silica catalyst at 175-225°C | Solvent-free, catalyst can be recycled | High yield nih.gov |

| Dicyandiamide, Ammonium Nitrate | Heating at ~160°C | Good yields, simple procedure | 85-92% (crude) orgsyn.org |

Crystallization and Filtration Processes

The purification of this compound heavily relies on crystallization and filtration to separate it from byproducts and unreacted starting materials. nih.govijcrt.org Following the primary reaction, the molten mass is typically dissolved in a mother liquor or water to create a warm salt solution. nih.govgoogle.com This solution is then pumped through a filter to remove solid impurities, such as triazines. nih.gov

Cooling of the filtrate is carried out in a continuously operating crystallizer to precipitate the this compound. nih.gov The temperature to which the solution is cooled is a critical parameter for maximizing the yield of pure crystals. For instance, one process describes cooling the filtrate to between 20 and 25 °C to filter out the wet this compound product. google.com Another method involves cooling to 10°C to minimize the amount of dissolved product remaining in the spent acid. dtic.mil The crystallized product is then separated from the liquid phase using a centrifuge. nih.gov

A described purification method for a crude mixture containing this compound and ammonium nitrate involves dissolving the crude product in water, adding guanidine carbonate to react with the ammonium nitrate, boiling the solution to remove ammonia and carbon dioxide, adjusting the pH to 5 with nitric acid, and then cooling to a temperature that induces crystallization of this compound. google.com This single crystallization step can yield a product with a purity greater than 99%. google.com The resulting crystals are then filtered, and the mother liquor can be recycled back into the process. google.com

The table below outlines key parameters in the crystallization process.

| Parameter | Value/Condition | Purpose | Source |

| Dissolution Solvent | Mother liquor, Water | To create a solution for filtration and crystallization | nih.gov, google.com |

| Initial Filtration | Pumping through a filter | Removal of solid impurities like triazines | nih.gov |

| Crystallization Method | Cooling in a continuously operating crystallizer | To precipitate this compound crystals from the solution | nih.gov |

| Crystallization Temperature | 10°C to 25°C | To maximize crystal yield and minimize dissolved product | dtic.mil, google.com |

| Separation Method | Centrifugation, Filtration | To separate the solid crystals from the mother liquor | nih.gov, google.com |

| Post-Crystallization Step | Drying of crystals | To obtain the final, dry this compound product | nih.gov |

Distillation Purification

Distillation is a key step in the production of this compound, primarily for purifying the product and recovering materials. guidechem.com In the context of converting this compound to nitroguanidine, a multi-stage vacuum distillation is employed to concentrate the spent sulfuric acid for reuse. dtic.mil The first stage of this process raises the sulfuric acid concentration from 25% to 60% and is conducted at a pressure of 130 mm Hg and a temperature of 90°C. dtic.mil Subsequent distillations are performed at a lower temperature of 80°C under varying pressures. dtic.mil

In processes where liquid ammonia is used as a solvent for the reaction between dicyandiamide and ammonium nitrate, the ammonia is evaporated off after the reaction is complete to recover the solid this compound product. google.com Distillation under reduced pressure can also be used to obtain guanidine from guanidine hydrochloride, though this requires careful temperature control to prevent decomposition. researchgate.net

Furthermore, distillation is a common method for solvent recovery in chemical manufacturing, where waste solvent is heated to evaporation, and the vapors are then condensed and collected as a pure solvent. solventwasher.com

Solvent Recovery

Solvent recovery is an integral part of modern and sustainable this compound production, aimed at reducing costs and environmental impact. guidechem.comsolventwasher.com In processes that utilize a solvent, such as the production of this compound in liquid ammonia, the solvent is recovered for reuse. google.com After the reaction to form this compound is complete, the ammonia is stripped from the mother liquor separated from the crystals and can be reused in the process. google.com

In the broader chemical industry, distillation is the most prevalent method for solvent recovery. solventwasher.com This technique involves heating the used solvent to its boiling point, separating the vapor, and then condensing it back into a liquid form for reuse. solventwasher.com For mixtures of solvents, fractional distillation is employed to separate the components based on their different boiling points. solventwasher.com

In the conversion of this compound to nitroguanidine, the spent sulfuric acid, which acts as a solvent and reagent, is recovered and concentrated for recycle. dtic.milbowasag.com This is typically achieved through vacuum distillation. dtic.mil The recovered acid is then fortified and reused in subsequent batches. dtic.mil This recycling of the spent acid is a critical aspect of the process's economic and environmental performance. dtic.mil

Industrial Scale Production and Process Optimization

Pilot Plant Operations and Demonstrations

Pilot plants have been crucial in demonstrating and refining the industrial-scale production of this compound. google.comresearchgate.net A notable pilot plant demonstration focused on the urea/ammonium nitrate (U/AN) process as an intermediate step for manufacturing nitroguanidine. google.comdtic.mil This three-year program involved plant modifications and resulted in the production of 10 tons of this compound that met specifications. google.comdtic.mil The pilot plant operated as a fully integrated unit for approximately 62 days, demonstrating the viability of the U/AN process which includes a melt reactor and a single aqueous crystallization step. dtic.mil The data generated was deemed sufficient for a confident design of a full-scale production plant. dtic.mil

Another pilot plant was operated at Waltham Abbey for the "Direct Fusion" process, reacting nitrolim with a concentrated aqueous solution of ammonium nitrate. researchgate.net This continuous reactor operated at 120°C and achieved outputs of up to 50 pounds per hour of this compound with an average purity of 98%. researchgate.net The continuous nature of this process was highlighted as an advantage over batch operations due to simpler procedures and lower labor needs. researchgate.net

These pilot operations successfully demonstrated key process concepts, identified and resolved issues like catalyst poisoning, and produced significant quantities of on-specification product for further processing, confirming the readiness of these technologies for commercialization. dtic.mildtic.mil

Economic Comparison of Production Processes (e.g., Urea/Ammonium Nitrate vs. British Aqueous Fusion)

Economic analyses have been conducted to compare different manufacturing routes for this compound, primarily to determine the most cost-effective method for producing the subsequent product, nitroguanidine. google.comdtic.mil A significant comparison was made between the urea/ammonium nitrate (U/AN) process and the British Aqueous Fusion (BAF) process. google.comdtic.mil

The economic study concluded that the U/AN process for producing this compound is more economical than the BAF process. dtic.mil Over a projected ten-year economic life at a 100% operating rate, the U/AN route showed a cost advantage of $11 million to $13 million, which represents a 13.5% to 15.6% savings based on the total costs associated with the U/AN-to-nitroguanidine facility. dtic.mil

The U/AN process involves reacting molten urea and ammonium nitrate over a silica catalyst. nih.govguidechem.com The BAF process, on the other hand, is also a significant production method. dtic.mil The economic advantage of the U/AN process is a key factor in recommending it for commercialization. dtic.mildtic.mil

| Production Process | Key Features | Economic Finding | Source |

| Urea/Ammonium Nitrate (U/AN) | Melt reactor with a silica catalyst, single aqueous crystallization step. | More economical than the BAF process. | google.com, dtic.mil |

| British Aqueous Fusion (BAF) | An established aqueous fusion method. | Higher cost compared to the U/AN process for a total GN-NQ facility. | google.com, dtic.mil |

Quality Control and Product Specification Adherence

Strict quality control and adherence to product specifications are paramount in the industrial production of this compound, ensuring its suitability for downstream applications like the synthesis of nitroguanidine. google.comalzchem.com The purity of the final product is a key metric, with commercial grades typically requiring a minimum assay of 98.0%. alzchem.comoxfordlabchem.com

During pilot plant operations for the U/AN process, the this compound produced had an average purity of 95.9%. dtic.mil This product was successfully converted to nitroguanidine that met all military specifications. dtic.mildtic.mil This demonstrates that even with slight variations in purity from the pilot process, the material was of sufficient quality. dtic.mil

Key quality control parameters for industrial this compound include the assay (purity), water content, and levels of impurities like total triazines. alzchem.com Analytical methods are employed to ensure these specifications are met. For example, titration is used to determine the assay, while other specific tests measure water insolubles and free nitric or ammonium nitrate. guidechem.comsigmaaldrich.cn

The table below details typical specifications for commercial this compound.

| Specification | Limit | Unit | Source |

| Assay (Purity) | ≥ 98.0 | % | alzchem.com |

| Water Content | ≤ 0.2 | % | alzchem.com |

| Total Triazines | ≤ 1.2 | % | alzchem.com |

| Appearance | White Powder/Granular | - | sigmaaldrich.cn |

| Solubility in Water (50mg/mL) | Clear to Very Slightly Hazy | - | sigmaaldrich.cn |

Thermal Decomposition Pathways and Kinetic Mechanisms of Guanidine Nitrate

Initial Decomposition Mechanisms and Reaction Pathways

The initial decomposition of guanidine (B92328) nitrate (B79036) can be broadly categorized into two parallel mechanisms: the decomposition of guanidine (CN₃H₅) and the interaction between guanidine and nitric acid. jes.or.jp

Quantum mechanics calculations suggest that the decomposition of guanidine nitrate is not initiated in the condensed phase due to the high stability of the guanidinium (B1211019) cation and the nitrate anion. researchgate.netresearchgate.netresearchgate.net The most favored mechanism is the isomerization of this compound followed by a proton transfer in the gas phase. researchgate.netresearchgate.net

GN → CH₅N₃ + HNO₃ → HNCNH + NH₃ + HNO₃ nii.ac.jp

This initial pyrolysis generates ammonia (B1221849) (NH₃), which has been identified in the evolved gas profiles during thermal analysis. nii.ac.jp

Once formed, the guanidine molecule (CN₃H₅) can decompose through several pathways, including monomolecular, neutral-neutral bimolecular, and cation-neutral bimolecular reactions. jes.or.jp All these pathways ultimately lead to the same global reaction: CN₃H₅ → HNCNH + NH₃. jes.or.jp

In the monomolecular decomposition pathway, a guanidine molecule undergoes intramolecular hydrogen transfer to form an intermediate (INT1). jes.or.jp This intermediate then promptly decomposes to yield carbodiimide (B86325) (HNCNH) and ammonia (NH₃). jes.or.jp This entire process can be summarized by a single equation: CN₃H₅ → HNCNH + NH₃. jes.or.jp Some studies also propose that nitric acid can act as a catalyst in this monomolecular decomposition, lowering the energy barrier for the reaction. jes.or.jp

Table 1: Thermodynamic Parameters for Monomolecular Decomposition of Guanidine

| Reaction | Energy Barrier (kJ mol⁻¹) | Energy Change (kJ mol⁻¹) |

|---|

Data calculated at the CBS-QB3//ωB97X-D/6-311++G(d,p)/SCRF=(solvent = water) levels of theory. jes.or.jp

Table 2: Thermodynamic Parameters for Neutral-Neutral Bimolecular Decomposition of Guanidine

| Reaction | Free-Energy Barrier (kJ mol⁻¹) |

|---|

Data calculated at the CBS-QB3//ωB97X-D/6-311++G(d,p)/SCRF=(solvent = water) levels of theory. jes.or.jp

A third decomposition pathway for guanidine involves the reaction between a guanidinium cation (CN₃H₆⁺) and a neutral guanidine molecule (CN₃H₅). jes.or.jp This cation-neutral bimolecular reaction proceeds through a series of proton transfer and decomposition steps. jes.or.jp Similar to the other pathways, the final products are carbodiimide (HNCNH) and ammonia (NH₃). jes.or.jp The maximum energy barrier for this reaction pathway is lower than the neutral-neutral bimolecular reaction, making it a more plausible mechanism. jes.or.jp

Table 3: Thermodynamic Parameters for Cation-Neutral Bimolecular Decomposition of Guanidine

| Reaction | Maximum Energy Barrier (kJ mol⁻¹) |

|---|

Data calculated at the CBS-QB3//ωB97X-D/6-311++G(d,p)/SCRF=(solvent = water) levels of theory. jes.or.jp

Interaction between CN₃H₅ and HNO₃ Pathways

Quantum chemistry calculations have been employed to investigate the liquid-phase decomposition of this compound, focusing on the interactions between guanidine (CN₃H₅) and nitric acid (HNO₃). jes.or.jp The decomposition is not initiated in the condensed phase due to the high stability of the guanidinium cation and nitrate anion. researchgate.net A more probable mechanism involves the gas-phase isomerization of this compound followed by a proton transfer to yield guanidine and nitric acid. researchgate.net These products then undergo further reactions. researchgate.net Studies have identified several mechanisms for the interaction between CN₃H₅ and HNO₃, which can be broadly categorized based on the reacting species. jes.or.jp

Advanced Kinetic Studies of Thermal Decomposition

Advanced analytical techniques are used to experimentally determine the kinetic parameters of this compound's thermal decomposition, providing data to validate theoretical models.

Differential Scanning Calorimetry (DSC) is a primary tool for studying the thermal decomposition characteristics of this compound. researchgate.nettandfonline.com Both dynamic and isothermal DSC tests are utilized. tandfonline.comtandfonline.com

Dynamic DSC , where the sample is heated at a constant rate, shows that the decomposition involves at least two overlapping exothermic peaks, indicating a complex, multi-stage process. researchgate.nettandfonline.com

Isothermal heating experiments and DSC analysis enable the calculation of key kinetic parameters, namely the activation energy (Eₐ) and the pre-exponential factor (A). researchgate.net These parameters describe the temperature dependence of the reaction rate. For the decomposition of this compound, values have been determined by tracking both the loss of the nitrate and the guanidine base. researchgate.nettandfonline.com The determined Arrhenius constants predict nearly identical decomposition rates whether calculated from nitrate or guanidine loss. researchgate.nettandfonline.com

Table 1: Experimentally Determined Kinetic Parameters for this compound Decomposition

| Parameter | Value (Based on Nitrate Loss) | Value (Based on Base Loss) | Source |

|---|---|---|---|

| Activation Energy (Eₐ) | 199 kJ/mol | 191 kJ/mol | researchgate.nettandfonline.com |

| Pre-exponential Factor (A) | 1.94 × 10¹⁵ s⁻¹ | 3.20 × 10¹⁴ s⁻¹ | researchgate.nettandfonline.com |

It is widely accepted that the thermal decomposition of this compound is not a single reaction but rather involves multiple, competing pathways. jes.or.jptandfonline.comuri.edu Experimental and computational studies have proposed several reasonable decomposition routes that can occur simultaneously. researchgate.neturi.edu

Three primary pathways have been suggested:

Dissociation: A reversible dissociation into guanidine and nitric acid, analogous to the decomposition of ammonium (B1175870) nitrate. researchgate.neturi.edu This pathway is accelerated by the presence of acid. uri.edu

Dehydration: The dehydration of this compound to form nitroguanidine (B56551) and water. researchgate.neturi.edu The nitroguanidine then undergoes further decomposition. researchgate.neturi.edu

Ammonium Nitrate Intermediate: Decomposition to form cyanamide (B42294) and ammonium nitrate as an intermediate. researchgate.neturi.edu The ammonium nitrate then decomposes further. uri.edu

The presence of multiple peaks in isothermal DSC curves provides strong experimental evidence for these multi-step processes. tandfonline.comtandfonline.com A two-stage decomposition process has also been observed using simultaneous thermogravimetric analysis, Fourier transform infrared spectroscopy, and mass spectrometry (TG-FTIR-MS), with major evolved gases including NH₃, N₂O, NO₂, and CO₂. researchgate.net

Influence of Heating Rates on Decomposition

The rate at which this compound is heated has a marked effect on its decomposition characteristics. Studies employing thermogravimetry (TG) and differential thermogravimming (DTG) at various heating rates (5, 10, 15, and 20 K/min) reveal that higher heating rates cause a shift in the onset, peak, and end temperatures of decomposition to higher values. guidechem.com This phenomenon, often described as a thermal lag effect, is accompanied by an increase in the maximum rate of decomposition. guidechem.com

For instance, at a heating rate of 20°C per minute, this compound exhibits a significant exothermic event. uri.edu Research has shown that this compound undergoes a single-step weight loss process within the temperature range of 450 to 700 K. guidechem.combuct.edu.cn The extrapolated onset and end temperatures for its primary decomposition stage have been reported as 580.28 K and 607.78 K, respectively. guidechem.com

The activation energy of decomposition, a key kinetic parameter, has been determined using various methods. The Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods yielded average activation energies of 140.43 kJ/mol and 137.82 kJ/mol, respectively, for conversion rates between 0.1 and 0.9. buct.edu.cn Another study reported activation energies of 199 kJ/mol (for nitrate loss) and 191 kJ/mol (for base loss), highlighting the complexity of the kinetic analysis. uri.edu

The following table summarizes the thermal decomposition parameters of this compound at different heating rates:

| Heating Rate (K/min) | Onset Temperature (K) | Peak Temperature (K) | End Temperature (K) | Maximum Decomposition Rate (%/min) |

| 5 | 565.1 | 589.6 | 600.2 | 10.8 |

| 10 | 573.4 | 598.1 | 608.5 | 21.5 |

| 15 | 579.8 | 603.7 | 614.3 | 32.1 |

| 20 | 585.5 | 608.2 | 619.8 | 42.9 |

Data sourced from thermogravimetric analysis studies.

Gaseous and Condensed-Phase Decomposition Products

The decomposition of this compound results in a variety of products in both the gaseous and condensed phases. The identification of these products is crucial for understanding the reaction mechanism.

Experimental analyses, including techniques like Thermogravimetry-Fourier Transform Infrared Spectroscopy-Mass Spectrometry (TG-FTIR-MS), have identified the primary gaseous products of this compound decomposition. researchgate.net The major gases evolved are ammonia (NH₃), nitrous oxide (N₂O), nitrogen dioxide (NO₂), carbon dioxide (CO₂), nitrogen (N₂), and water (H₂O). researchgate.netresearchgate.netresearchgate.net The explosive decomposition can be represented by the equation: [C(NH₂)₃]NO₃(s) → 3H₂O(g) + 2N₂(g) + C(s). wikipedia.org

The relative abundance of these gases can vary depending on the decomposition conditions. For example, in the presence of basic copper nitrate, the evolved gases include H₂O, N₂, NO, CO₂, and N₂O. researchgate.net High-resolution mass spectrometry has been instrumental in distinguishing between species with similar masses, such as CO₂ and N₂O. nii.ac.jp

A significant pathway in the decomposition of this compound involves the formation of nitroguanidine (NQ) as an intermediate. researchgate.netresearchgate.net This can occur through the dehydration of this compound. uri.edu The formation of nitroguanidine is supported by the observation that many of the decomposition products of this compound are also observed during the decomposition of nitroguanidine itself. researchgate.net The reaction can be initiated by the isomerization of this compound followed by a proton transfer in the gas phase to yield nitric acid and guanidine, which then react to form nitroguanidine and water. researchgate.netresearchgate.net

Cyanamide (H₂NCN) is another key intermediate in the decomposition of this compound. uri.edu Once formed, cyanamide can undergo further reactions, including dimerization to form dicyandiamide (B1669379) (cyanoguanidine) and trimerization to form melamine (B1676169). uri.eduenviro.wiki The solid residue remaining towards the end of thermogravimetric analysis is often attributed to these polymerization reactions of cyanamide. researchgate.netresearchgate.net

The formation of nitrogen dioxide (NO₂) during the decomposition of this compound is largely attributed to the decomposition of nitric acid (HNO₃). researchgate.netresearchgate.net One of the initial steps in the decomposition process is the dissociation of this compound into guanidine and nitric acid. uri.edu The subsequent decomposition of nitric acid contributes to the pool of reactive nitrogen species, including NO₂, which can then participate in further reactions. acs.org

Computational Chemistry Approaches to Decomposition Mechanisms

Computational chemistry has become an invaluable tool for elucidating the complex decomposition mechanisms of this compound. Quantum mechanics-based ab initio calculations have been employed to evaluate possible decomposition pathways. researchgate.netresearchgate.net

These computational studies suggest that the decomposition is not initiated in the condensed phase, as the guanidinium cation and the nitrate anion are highly stable. researchgate.netresearchgate.net Instead, the most probable mechanism involves gas-phase reactions. researchgate.netresearchgate.net Calculations have explored the isomerization of this compound and subsequent proton transfer to form nitric acid and guanidine. researchgate.net

Quantum Chemistry Calculations (e.g., CBS-QB3, ωB97X-D) for Energy Barriers and Thermochemistry

Quantum chemistry calculations are instrumental in elucidating the decomposition mechanism of this compound by determining the energy barriers and thermochemistry of various reaction pathways. jes.or.jp Methods like the Complete Basis Set (CBS-QB3) and density functional theory (DFT) with functionals such as ωB97X-D are employed to achieve high accuracy. jes.or.jpjes.or.jp

The initial decomposition of this compound is believed to proceed through two parallel mechanisms: the decomposition of guanidine (CH₅N₃) and the interaction between guanidine and nitric acid (HNO₃). jes.or.jp For the decomposition of guanidine itself, several pathways have been investigated, including monomolecular, neutral-neutral bimolecular, and cation-neutral bimolecular reactions. jes.or.jp The geometries and frequencies of reactants, products, and transition states are typically optimized at the ωB97X-D/6-311++G(d,p) level of theory, while the CBS-QB3 method is used to calculate the total electron energies and free energies. jes.or.jpjes.or.jpjes.or.jp This combined approach has been validated for its accuracy in predicting gas-phase kinetics. jes.or.jpjes.or.jp

One of the key findings from these calculations is that the decomposition of guanidine is catalyzed by nitric acid. jes.or.jpjes.or.jp The HNO₃-catalyzed monomolecular decomposition of guanidine to form carbodiimide (HNCNH) and ammonia (NH₃) has a significantly lower free-energy barrier (108.9 kJ mol⁻¹) compared to other uncatalyzed pathways. jes.or.jp

The table below presents a selection of calculated energy barriers for key reactions in the decomposition of this compound.

| Reaction Pathway | Description | Calculated Free-Energy Barrier (kJ mol⁻¹) | Computational Method |

|---|---|---|---|

| HNO₃-catalyzed Monomolecular Decomposition | CH₅N₃ + HNO₃ → HNCNH + NH₃ + HNO₃ | 108.9 | CBS-QB3//ωB97X-D/6-311++G(d,p) |

| HNO₃ Self-Decomposition | HNO₃ + HNO₃ → N₂O₅ + H₂O | 129.5 | CBS-QB3//ωB97X-D/6-311++G(d,p) |

| Guanidine + N₂O₅ Reaction | CH₅N₃ + N₂O₅ → CH₄N₃NO₂ + HNO₃ | 67.6 | CBS-QB3//ωB97X-D/6-311++G(d,p) |

| Neutral-Neutral Bimolecular Decomposition | CH₅N₃ + CH₅N₃ → Dimer → Products | 156.6 | CBS-QB3//ωB97X-D/6-311++G(d,p) |

Intrinsic Reaction Coordinate (IRC) Calculations for Transition States